![molecular formula C12H23N3O2 B14772155 N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14772155.png)
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide: is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Drug Discovery: The pyrrolidine ring is a versatile scaffold in medicinal chemistry, used to design compounds with specific biological activities.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Therapeutic Agents:
Industry:
Mécanisme D'action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities compared to other pyrrolidine derivatives. The presence of the amino and acetamide groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Propriétés
Formule moléculaire |
C12H23N3O2 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(15)7-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16) |
Clé InChI |
DLJRDSPAKPABOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC1CNC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


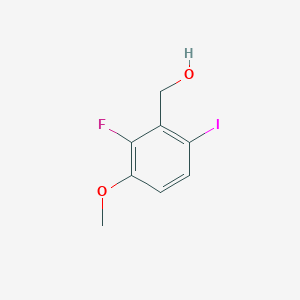
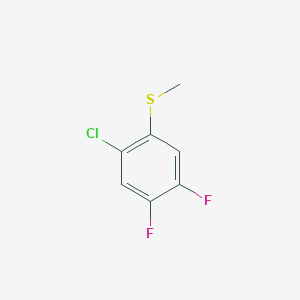
![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)
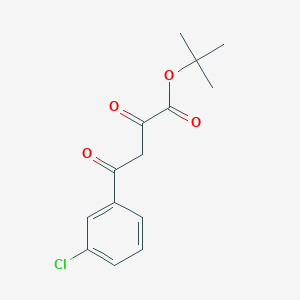
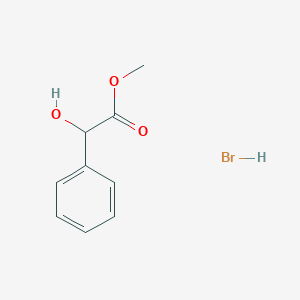


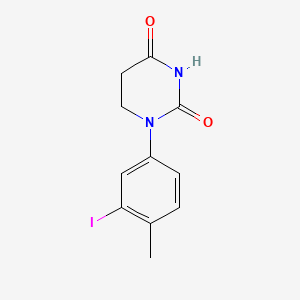
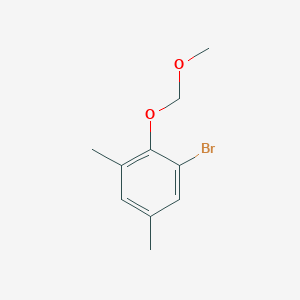
![1-(8-Fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B14772122.png)
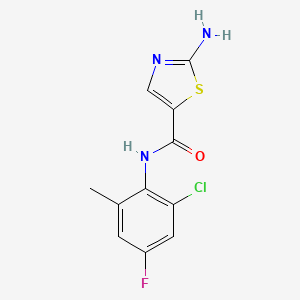
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14772126.png)
![tert-butyl (3S)-3-({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidine-1-carboxylate](/img/structure/B14772136.png)
